5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
CAS No.: 1508614-13-8
Cat. No.: VC3017982
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1508614-13-8 |
---|---|
Molecular Formula | C7H9N3O2 |
Molecular Weight | 167.17 g/mol |
IUPAC Name | 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Standard InChI | InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3H2,(H,11,12) |
Standard InChI Key | AHGWQQUNZYVUPU-UHFFFAOYSA-N |
SMILES | C1CN2C=NN=C2CC1C(=O)O |
Canonical SMILES | C1CN2C=NN=C2CC1C(=O)O |
Introduction
Structural Characteristics and Basic Properties
The molecular structure of 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid consists of a fused bicyclic system with a triazole ring connected to a partially saturated pyridine ring. The compound contains three nitrogen atoms in the triazole portion and a carboxylic acid group attached at position 7 of the tetrahydropyridine ring.
The compound has a molecular formula of C7H9N3O2 and a calculated molecular weight of 167.17 g/mol, similar to its structural isomers documented in the search results . The presence of both basic nitrogen atoms and an acidic carboxylic group gives this molecule interesting acid-base properties that affect its solubility profile and potential interactions with biological targets.
Physical and Chemical Properties
The key physical and chemical properties of 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid are summarized in the following table:
Property | Value |
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Molecular Formula | C7H9N3O2 |
Molecular Weight | 167.17 g/mol |
Appearance | Likely a crystalline solid |
Hydrogen Bond Donors | 1 (carboxylic acid OH) |
Hydrogen Bond Acceptors | 5 (N atoms and O atoms) |
Rotatable Bonds | 1 |
Ring Count | 2 (fused) |
Estimated LogP | Approximately 0.5-1.0 (hydrophilic due to COOH group) |
Acid-Base Properties | Weakly basic (triazole nitrogens) and acidic (COOH) |
The compound's physical properties are significantly influenced by the carboxylic acid group, which enhances water solubility compared to the unsubstituted core structure. The acid functionality also provides a site for salt formation, which can be advantageous for formulation purposes in pharmaceutical applications.
Structural Isomers and Related Compounds
Several structural isomers and related compounds have been identified in the literature that differ in the position of the carboxylic acid group or contain additional substituents. These related structures provide valuable insights into the broader class of compounds and their potential applications.
Table 2: Comparison of 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid with Related Compounds
The positioning of the carboxylic acid group significantly affects the compound's physicochemical properties, reactivity, and potential biological activities. The different isomers may interact differently with biological targets due to altered spatial arrangements of the functional groups.
Synthetic Methodologies
One promising approach involves the reaction of hydrazine hydrate with appropriate precursors, similar to the method described for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride in patent literature :
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Addition of ethanol and hydrazine hydrate
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Dropwise addition of the appropriate pyridine precursor
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Temperature-controlled reaction
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pH adjustment and purification steps
Key Synthetic Challenges
The main synthetic challenges for preparing 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid include:
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Controlling regioselectivity to ensure the carboxylic acid group is positioned specifically at carbon 7
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Achieving high purity with minimal byproducts
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Developing scalable processes suitable for industrial production
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Optimizing reaction conditions to maximize yield
Recent developments in triazolopyridine chemistry suggest that microwave-assisted synthesis might offer advantages in terms of reaction efficiency and reduced reaction times .
Spectroscopic Characterization
Spectroscopic Technique | Expected Features |
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1H NMR | Signals for tetrahydropyridine ring protons (complex multiplets), broad signal for carboxylic acid proton (~12-13 ppm), CH proton at position 7 (likely ~3.5-4.5 ppm) |
13C NMR | Carbonyl carbon signal (~170-180 ppm), triazole carbons (~140-150 ppm), saturated carbon signals (~20-40 ppm) |
IR | Strong C=O stretching band (~1700-1725 cm-1), O-H stretching (~3000-3500 cm-1), C=N and C-N stretching bands (~1400-1600 cm-1) |
Mass Spectrometry | Molecular ion peak at m/z 167, characteristic fragmentation patterns including loss of CO2 (M-44) |
Modern analytical techniques such as 2D NMR methods (HSQC, HMBC, COSY) would be particularly valuable for confirming the structure and making accurate assignments of spectral signals.
Biological Activity and Applications
The search results indicate that related triazolopyridines have been investigated for their herbicidal and antifungal activities, with structure-activity relationship studies conducted using 3D-QSAR approaches .
Structure-Activity Relationships
The position of the carboxylic acid group at carbon 7 in 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid could significantly influence its biological activity compared to isomers with the carboxylic acid at different positions. The carboxylic acid group serves as:
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A hydrogen bond donor and acceptor for interactions with biological targets
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A site for further derivatization to create esters, amides, or other functional groups
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A means to modulate the compound's pharmacokinetic properties
Azafenidin, a herbicide containing a related 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-3-one core structure, demonstrates that this scaffold has practical applications in agrochemistry .
Medicinal Chemistry Applications
The triazolopyridine scaffold has been incorporated into various compounds with medicinal chemistry applications:
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P2X7 receptor modulators for pain management
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Enzyme inhibitors with potential therapeutic applications
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Compounds with antimicrobial properties
For 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid specifically, the carboxylic acid group provides an excellent point for creating amide or ester derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
Structural Modifications and Derivatives
Key Derivatives with Enhanced Properties
Several derivatives based on the triazolopyridine scaffold have been reported, with various substituents that can modulate the properties and activities of these compounds.
Table 6: Notable Derivatives Based on the Triazolopyridine Scaffold
Research Trends and Future Directions
Recent Developments in Triazolopyridine Chemistry
Recent research in triazolopyridine chemistry has focused on several key areas:
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Development of novel and efficient synthetic methodologies, including microwave-assisted synthesis
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Exploration of biological activities, particularly as P2X7 modulators for pain management
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Structure-activity relationship studies using 3D-QSAR approaches to optimize biological activity
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Crystal structure studies to elucidate precise molecular conformations and potential binding modes
The field continues to evolve with improvements in synthetic methods and expanded understanding of structure-activity relationships.
Future Research Opportunities
Future research directions for 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid may include:
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Development of more efficient and selective synthetic routes with industrial scalability
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Comprehensive investigation of biological activities across multiple therapeutic areas
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Exploration of structure-activity relationships through systematic modification of the core scaffold
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Computational studies to predict protein-ligand interactions and optimize binding affinities
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Investigation of novel formulation strategies to improve drug-like properties
The unique structure of this compound, with its carboxylic acid functionality at position 7, presents untapped opportunities for creating derivatives with tailored properties for specific applications.
Comparative Analysis of Isomeric Forms
Positional Isomers and Their Distinctions
The position of the carboxylic acid group in triazolopyridine derivatives significantly impacts their properties and potential applications. The search results identify several positional isomers:
Table 7: Comparison of Positional Isomers
The specific position of the carboxylic acid influences acid strength, hydrogen bonding patterns, molecular conformation, and ultimately the compound's ability to interact with biological targets.
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